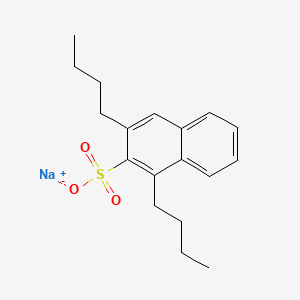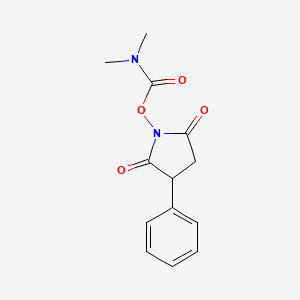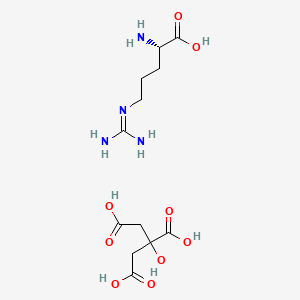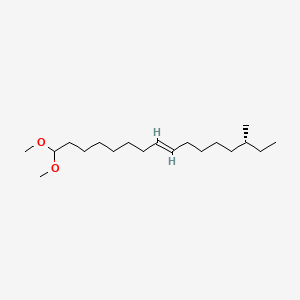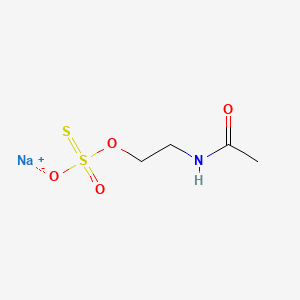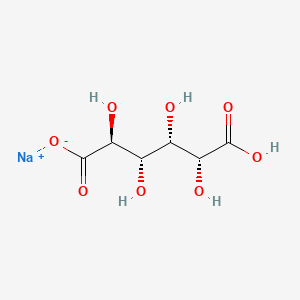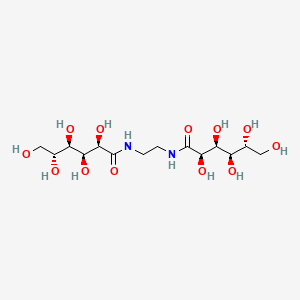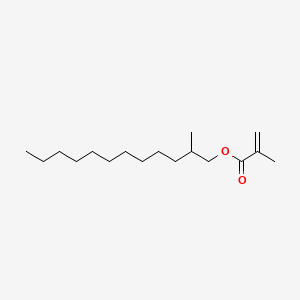
2-Methyldodecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyldodecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester derived from methacrylic acid and 2-methyldodecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and functional polymers.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyldodecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2-Methyldodecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyldodecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2-methyldodecanol.
科学的研究の応用
2-Methyldodecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Applications: Incorporated into dental materials and drug delivery systems.
Industrial Applications: Used in coatings, adhesives, and sealants due to its excellent film-forming properties.
作用機序
The mechanism of action of 2-Methyldodecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can interact with various functional groups, leading to the formation of complex polymer structures. In biomedical applications, its antimicrobial properties are attributed to the disruption of microbial cell membranes.
類似化合物との比較
Similar Compounds
- Dodecyl methacrylate
- Lauryl methacrylate
- Methacrylic acid, dodecyl ester
Uniqueness
2-Methyldodecyl methacrylate is unique due to the presence of a methyl group on the dodecyl chain, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in hydrophobicity, flexibility, and compatibility with other monomers.
特性
CAS番号 |
94158-96-0 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
2-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16(4)14-19-17(18)15(2)3/h16H,2,5-14H2,1,3-4H3 |
InChIキー |
DIUOAZFIHVLGKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
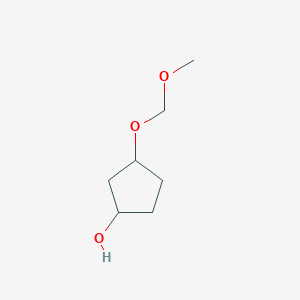
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
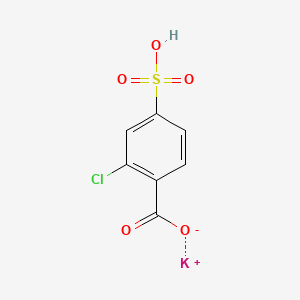
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
